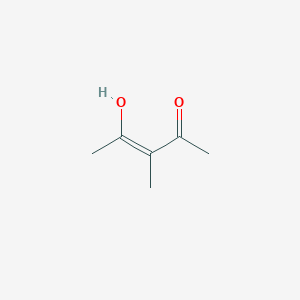
(Z)-4-hydroxy-3-methylpent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-hydroxy-3-methylpent-3-en-2-one, also known as HMP, is a natural product that is found in various plants and fruits. It has been identified as a potential bioactive compound with various biological activities.
Mecanismo De Acción
The mechanism of action of (Z)-4-hydroxy-3-methylpent-3-en-2-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. (Z)-4-hydroxy-3-methylpent-3-en-2-one has been shown to activate various cellular signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes, and the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
(Z)-4-hydroxy-3-methylpent-3-en-2-one has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of cellular signaling pathways. (Z)-4-hydroxy-3-methylpent-3-en-2-one has also been shown to have beneficial effects on various organs and systems, including the cardiovascular system, the nervous system, and the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-4-hydroxy-3-methylpent-3-en-2-one in lab experiments include its natural origin, its diverse biological activities, and its availability. However, there are also some limitations to using (Z)-4-hydroxy-3-methylpent-3-en-2-one in lab experiments, including its variability in composition, its potential toxicity at high doses, and the lack of standardized methods for its extraction and purification.
Direcciones Futuras
There are several future directions for the research on (Z)-4-hydroxy-3-methylpent-3-en-2-one, including the identification of its molecular targets, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications. The use of (Z)-4-hydroxy-3-methylpent-3-en-2-one in combination with other bioactive compounds may also be explored to enhance its biological activities. Additionally, the effects of (Z)-4-hydroxy-3-methylpent-3-en-2-one on the gut microbiome and its potential role in the prevention and treatment of gut-related diseases may also be investigated.
Conclusion:
In conclusion, (Z)-4-hydroxy-3-methylpent-3-en-2-one is a natural product with diverse biological activities and potential therapeutic applications. The synthesis of (Z)-4-hydroxy-3-methylpent-3-en-2-one can be achieved through various methods, and its mechanism of action is related to its antioxidant and anti-inflammatory properties. (Z)-4-hydroxy-3-methylpent-3-en-2-one has beneficial effects on various organs and systems, but there are also limitations to using it in lab experiments. Future research on (Z)-4-hydroxy-3-methylpent-3-en-2-one may lead to the development of new therapeutic agents for the prevention and treatment of various chronic diseases.
Métodos De Síntesis
The synthesis of (Z)-4-hydroxy-3-methylpent-3-en-2-one can be achieved through various methods, including natural extraction from plants, chemical synthesis, and microbial fermentation. The most common method for the synthesis of (Z)-4-hydroxy-3-methylpent-3-en-2-one is through natural extraction from plants, such as the leaves of the tea plant (Camellia sinensis) and the fruit of the persimmon (Diospyros kaki). Chemical synthesis involves the use of chemical reactions to produce (Z)-4-hydroxy-3-methylpent-3-en-2-one, while microbial fermentation uses microorganisms to produce (Z)-4-hydroxy-3-methylpent-3-en-2-one.
Aplicaciones Científicas De Investigación
(Z)-4-hydroxy-3-methylpent-3-en-2-one has been extensively studied for its potential biological activities, including antioxidant, anti-inflammatory, anti-cancer, anti-obesity, and anti-diabetic properties. Several studies have shown that (Z)-4-hydroxy-3-methylpent-3-en-2-one can scavenge free radicals and protect cells from oxidative stress, which is a major contributor to the development of various chronic diseases. (Z)-4-hydroxy-3-methylpent-3-en-2-one has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of many inflammatory diseases.
Propiedades
Número CAS |
186047-23-4 |
|---|---|
Nombre del producto |
(Z)-4-hydroxy-3-methylpent-3-en-2-one |
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(Z)-4-hydroxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h7H,1-3H3/b5-4- |
Clave InChI |
ZBCJFUZOIPBJEF-PLNGDYQASA-N |
SMILES isomérico |
C/C(=C(\C)/O)/C(=O)C |
SMILES |
CC(=C(C)O)C(=O)C |
SMILES canónico |
CC(=C(C)O)C(=O)C |
Sinónimos |
3-Penten-2-one, 4-hydroxy-3-methyl-, (3Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
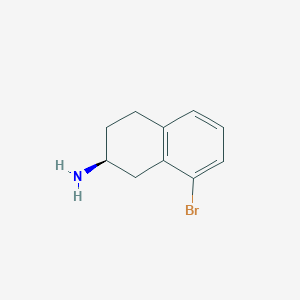

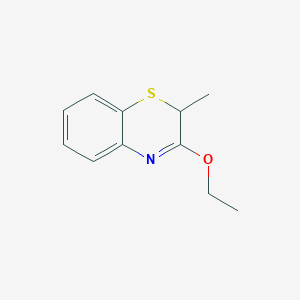


![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
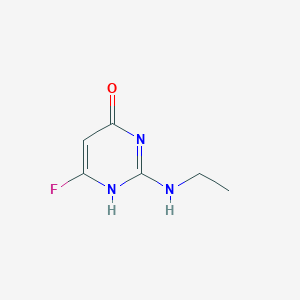
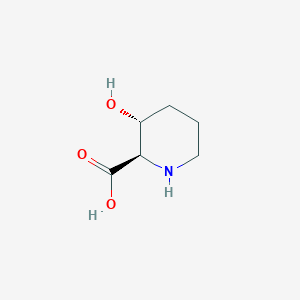
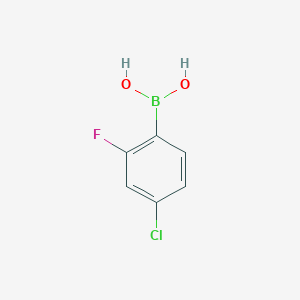
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)